1,3-Dimethylimidazolium
Overview
Description
1,3-Dimethylimidazolium is an organic compound belonging to the class of imidazolium salts. It is characterized by the presence of two methyl groups attached to the nitrogen atoms in the imidazole ring. This compound is known for its stability and unique properties, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolium can be synthesized through several methods. One common approach involves the alkylation of imidazole with methyl iodide or methyl sulfate. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction conditions include heating the mixture to a temperature of around 60-80°C for several hours to ensure complete alkylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium-based ionic liquids with different anions.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates are employed in substitution reactions.
Major Products
The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazolium compounds .
Scientific Research Applications
1,3-Dimethylimidazolium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethylimidazolium involves its interaction with molecular targets through ionic and hydrogen bonding. In catalytic processes, it acts as a Lewis acid, facilitating the formation of intermediates and transition states. In biological systems, it can stabilize protein structures by forming hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium
- 1-Ethyl-3-methylimidazolium
- 1,2-Dimethylimidazolium
Uniqueness
1,3-Dimethylimidazolium is unique due to its symmetrical structure, which imparts stability and specific reactivity patterns. Compared to other imidazolium salts, it has a higher thermal stability and a lower melting point, making it suitable for a broader range of applications .
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVRUQBMAZRKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048095 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45470-32-4 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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